molecular formula C16H13N7O12 B13995926 n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline CAS No. 5369-24-4

n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline

Cat. No.: B13995926
CAS No.: 5369-24-4
M. Wt: 495.31 g/mol
InChI Key: KLRUMXLUOGELHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline typically involves the nitration of precursor compounds. The process begins with the nitration of 3,5-dimethylphenol to form 3,5-dimethyl-2,4,6-trinitrophenol. This intermediate is then reacted with aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. Safety measures are crucial due to the highly explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro derivatives, amines, and substituted phenyl compounds .

Scientific Research Applications

N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a model compound for studying the behavior of nitroaromatic compounds.

    Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for its potential as a radiolabeled compound.

    Industry: Primarily used in the development of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid reduction and oxidation reactions, leading to the formation of gases and heat. The molecular targets and pathways involved include the interaction of the nitro groups with reducing agents, leading to the formation of nitrogen gas and other byproducts .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the additional methyl groups.

    Picric Acid: Contains nitro groups but differs in the arrangement and number of substituents.

    Hexanitrohexaazaisowurtzitane (HNIW): A more complex structure with higher energy density.

Uniqueness

N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline is unique due to its specific arrangement of nitro groups and methyl substituents, which contribute to its high energy density and stability compared to other nitroaromatic compounds .

Properties

CAS No.

5369-24-4

Molecular Formula

C16H13N7O12

Molecular Weight

495.31 g/mol

IUPAC Name

N-(3,5-dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline

InChI

InChI=1S/C16H13N7O12/c1-5-11(18(24)25)6(2)14(21(30)31)9(13(5)20(28)29)17-10-15(22(32)33)7(3)12(19(26)27)8(4)16(10)23(34)35/h17H,1-4H3

InChI Key

KLRUMXLUOGELHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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